molecular formula C9H7BrN2O2 B597800 Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1234616-47-7

Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B597800
M. Wt: 255.071
InChI Key: YENHYUCNQOSJPZ-UHFFFAOYSA-N
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Description

“Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the CAS Number: 1234616-47-7 . It has a molecular weight of 255.07 and its IUPAC name is methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Application 1: Chemodivergent Synthesis

  • Summary of the Application: 3-bromoimidazo[1,2-a]pyridines are used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These compounds have significant biological and therapeutic value .
  • Methods of Application: The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . 3-bromoimidazopyridines are obtained in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP is added .
  • Results or Outcomes: The cyclization to form imidazopyridines is promoted by further bromination . No base is needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Application 2: One-Pot Synthesis

  • Summary of the Application: 3-Bromoimidazo[1,2-a]pyridine derivatives have been directly synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives .
  • Methods of Application: The synthesis is carried out in DMSO at room temperature, accompanied by DMSO oxidation .
  • Results or Outcomes: The process allows for the direct synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .

Application 3: Anticancer Agents

  • Summary of the Application: Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticancer agents against breast cancer cells .

Application 3: Anticancer Agents

  • Summary of the Application: Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticancer agents against breast cancer cells .
  • Methods of Application: Two series of imidazo[1,2-a]pyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .
  • Results or Outcomes: The NAH derivatives showed significant results. Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Application 4: Ligand-Free Pd-Catalysed Decarboxylative Arylation

  • Summary of the Application: This method is applicable to a variety of (hetero)aryl bromides as coupling partners .
  • Methods of Application: Electron withdrawing and donating groups on imidazo[1,2-a]pyridine-3-carboxylic acids are well tolerated .
  • Results or Outcomes: This process allows for the direct synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .

Application 5: Antituberculosis Agents

  • Summary of the Application: Imidazo[1,2-a]pyridine derivatives have been studied for their potential as antituberculosis agents .
  • Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg−1 doses of Q203, respectively, after 4 weeks of treatment .
  • Results or Outcomes: The study demonstrated that these compounds have antituberculosis activity and would be useful in developing more effective compounds for treating tuberculosis .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Future Directions

While specific future directions for “Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate” are not available in the retrieved data, the World Health Organization has taken the initiative to develop new TB drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future directions for the development of new drugs based on this and similar compounds.

properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHYUCNQOSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855884
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

CAS RN

1234616-47-7
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
ML Martini, J Liu, C Ray, X Yu, XP Huang… - Journal of medicinal …, 2019 - ACS Publications
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct noncanonical pathways such as β-arrestins in addition to the canonical G protein-dependent …
Number of citations: 16 pubs.acs.org
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com

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